N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of the piperazine derivative by reacting 2-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions.
Coupling Reaction: The piperazine derivative is then coupled with 4-aminophenyl-3-phenylpropanamide using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its role in modulating biological pathways and as a tool for studying enzyme inhibition.
Industry: It may find applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by modulating oxidative stress and reducing neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)phenyl)ethanamide: This compound shares a similar piperazine-sulfonyl structure but with a fluorine substituent instead of a methoxy group.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also contain the (4-methoxyphenyl)piperazine moiety and have been studied for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxy group and sulfonyl linkage play crucial roles in its interaction with molecular targets and its overall biological activity.
Properties
Molecular Formula |
C26H29N3O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25-10-6-5-9-24(25)28-17-19-29(20-18-28)34(31,32)23-14-12-22(13-15-23)27-26(30)16-11-21-7-3-2-4-8-21/h2-10,12-15H,11,16-20H2,1H3,(H,27,30) |
InChI Key |
BVMPEIPIWKDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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